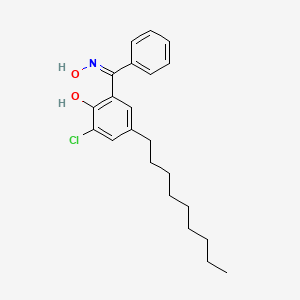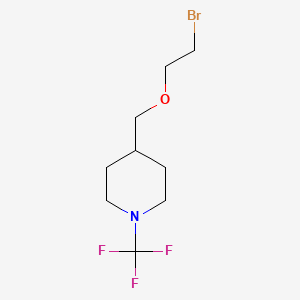![molecular formula C13H18N2O2 B13954277 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- CAS No. 52420-32-3](/img/structure/B13954277.png)
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- is a chemical compound that belongs to the class of imidazolidinones. Imidazolidinones are five-membered cyclic ureas that are widely found in pharmaceuticals, natural products, and other biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- can be achieved through several methods. One common approach involves the direct incorporation of the carbonyl group into 1,2-diamines. This method typically requires the use of a carbonylating agent such as phosgene in combination with a base like a tertiary amine to buffer the HCl released during the process . Another method involves the diamination of olefins, which can be catalyzed by various metal catalysts .
Industrial Production Methods
In industrial settings, the production of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- often involves the use of more sustainable and efficient protocols. For example, the formation of imidazolidin-2-ones from 1,2-diamines and CO2 can be efficiently achieved using tetramethylphenylguanidine as the basic promoter in the presence of diphenylphosphoryl azide as the dehydrative activator .
Chemical Reactions Analysis
Types of Reactions
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed for reduction reactions.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound.
Scientific Research Applications
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a synthetic intermediate for the preparation of more complex structures . In biology and medicine, the compound is studied for its potential therapeutic properties and its role as a chiral auxiliary in asymmetric transformations . Additionally, it has applications in the industrial sector, particularly in the development of pharmaceuticals and other biologically active compounds .
Mechanism of Action
The mechanism of action of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- can be compared with other similar compounds, such as benzimidazolidin-2-ones and other substituted imidazolidin-2-ones . These compounds share similar structural motifs but may differ in their specific functional groups and properties. The uniqueness of 2-Imidazolidinone, 1-methoxy-3-[4-(1-methylethyl)phenyl]- lies in its specific substitution pattern, which can influence its reactivity and applications.
List of Similar Compounds
- Benzimidazolidin-2-ones
- Substituted imidazolidin-2-ones
- 1-Methoxy-3-[4-(methylsulfonyl)phenyl]-2-imidazolidone
Properties
CAS No. |
52420-32-3 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-methoxy-3-(4-propan-2-ylphenyl)imidazolidin-2-one |
InChI |
InChI=1S/C13H18N2O2/c1-10(2)11-4-6-12(7-5-11)14-8-9-15(17-3)13(14)16/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
FFAKHRFFIGBHEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Benzyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13954196.png)
![3,5-Dibromo-2-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13954197.png)
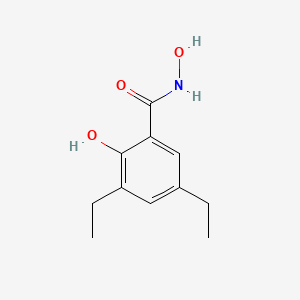
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)

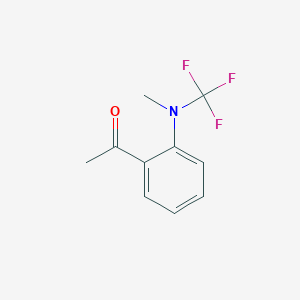
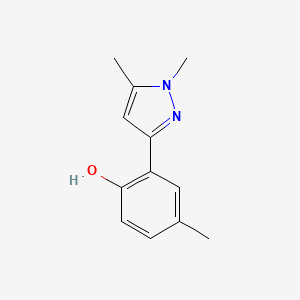

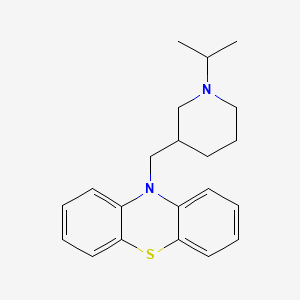
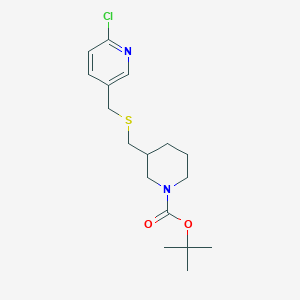
![8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene](/img/structure/B13954255.png)
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
